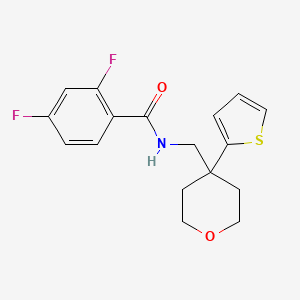

2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and a tetrahydropyran moiety

Properties

IUPAC Name |

2,4-difluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c18-12-3-4-13(14(19)10-12)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJPRYWIXKPWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran intermediate, which can be synthesized from tetrahydrofuran through a series of reactions including oxidation and cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can yield primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine atoms in organic compounds often enhances their biological activity and metabolic stability. Research has indicated that 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide may exhibit significant pharmacological properties.

Case Studies:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of 15 µM against A549 lung cancer cells, suggesting its potential as a therapeutic agent in oncology.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

Agrochemistry

The structural characteristics of this compound make it a candidate for development as a pesticide or herbicide. Its efficacy against specific pests can be attributed to its unique chemical properties.

Research Findings:

Studies have indicated that compounds with similar structures can exhibit insecticidal activity against agricultural pests. The fluorinated benzamide derivatives are being investigated for their potential to disrupt pest metabolism or reproductive cycles.

Material Sciences

Fluorinated compounds are known for their unique physical properties, including enhanced thermal stability and chemical resistance. The application of this compound in polymer science is being explored.

Potential Applications:

This compound could be utilized as an additive in polymer formulations to improve mechanical properties or as a precursor for synthesizing advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

2,4-difluorobenzamide: Lacks the thiophene and tetrahydropyran moieties, making it less complex.

Thiophene derivatives: These compounds contain the thiophene ring but may lack the fluorine atoms or benzamide moiety.

Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring but may lack the fluorine atoms or thiophene ring.

Uniqueness

2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its combination of structural features, including the presence of fluorine atoms, a thiophene ring, and a tetrahydropyran moiety. This combination of features can confer unique chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2,4-Difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, with the CAS number 1203400-08-1, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of 337.4 g/mol. Its structure includes a difluorobenzamide core linked to a thiophene-substituted tetrahydropyran moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇F₂NO₂S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1203400-08-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Tetrahydropyran Intermediate : This is achieved through cyclization reactions starting from tetrahydrofuran.

- Coupling Reaction : The tetrahydropyran intermediate is then coupled with the benzamide moiety under suitable conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets through mechanisms such as:

- Hydrogen Bonding : The functional groups in the compound can form hydrogen bonds with target proteins or enzymes.

- Hydrophobic Interactions : The thiophene and tetrahydropyran rings contribute to hydrophobic interactions, enhancing binding affinity.

- Fluorine Substitution : The presence of fluorine atoms may increase lipophilicity and improve bioavailability.

Antimicrobial Properties

Benzamide derivatives have been reported to possess antimicrobial activity against a range of pathogens. For example, studies on related compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may also exhibit similar properties .

Case Studies

- Antitumor Screening : In a recent study involving various benzamide derivatives, compounds similar to this compound were screened for cytotoxicity against cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .

- Antimicrobial Testing : A series of benzamide derivatives were tested against Mycobacterium tuberculosis. Although exact data for this compound are not available, related structures showed comparable antibacterial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-difluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodology : Multi-step synthesis typically involves coupling a tetrahydro-2H-pyran-4-ylmethylamine derivative with a fluorinated benzoyl chloride. Key steps include:

- Step 1 : Boc-protection of the amine group in tetrahydro-2H-pyran-4-ylmethylamine to prevent side reactions .

- Step 2 : Nucleophilic substitution or Buchwald-Hartwig coupling for introducing the thiophen-2-yl moiety .

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine .

- Step 4 : Amide bond formation using 2,4-difluorobenzoyl chloride in the presence of a base (e.g., NaHCO₃) in DMAc at 80°C .

- Critical Factors : Solvent choice (polar aprotic solvents like DMAc enhance reactivity), temperature control to avoid decomposition, and stoichiometric ratios to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Analytical Techniques :

- 1H/13C NMR : Confirm regiochemistry of fluorine atoms (e.g., δ ~160-165 ppm for 19F coupling in 1H NMR) and thiophene integration .

- X-ray Crystallography : Use SHELX software for structure refinement. Critical parameters include R-factor (<5%) and resolution (≤1.0 Å) .

- HRMS-ESI : Validate molecular weight (e.g., [M+H]+ expected for C₁₈H₁₈F₂N₂O₂S: 376.1 g/mol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Experimental Design :

- In vitro : Use MIC assays (e.g., against S. aureus or C. albicans) with standardized protocols (CLSI guidelines) to assess antimicrobial activity .

- In vivo : Employ murine infection models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to address bioavailability discrepancies .

- Data Analysis : Apply multivariate regression to correlate logP values (>3.0) with membrane permeability deficits in vivo .

Q. How does the tetrahydro-2H-pyran-thiophene scaffold influence target selectivity in kinase inhibition studies?

- Structure-Activity Relationship (SAR) :

- Molecular Docking : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., Bcl-2 or TRK kinases). The pyran ring’s chair conformation enhances steric complementarity .

- Fluorine Effects : 2,4-Difluoro substitution increases electronegativity, improving binding affinity (ΔG ~-9.5 kcal/mol in Bcl-2) .

Q. What crystallographic challenges arise during polymorph screening, and how can they be mitigated?

- Challenges :

- Twinned Crystals : Common due to flexible pyran-thiophene linkage. Use SHELXD for twin law identification .

- Low Resolution : Optimize crystallization conditions (e.g., PEG 8000 in Tris-HCl pH 7.4) .

Methodological Insights from Evidence

- Synthesis : highlights the use of tert-butyl carbamate intermediates for amine protection, while emphasizes trifluoromethyl group stability under acidic conditions.

- Characterization : and provide protocols for interpreting split NMR peaks caused by fluorine-thiophene interactions.

- Biological Evaluation : and underscore the importance of logD adjustments (>2.5) to enhance blood-brain barrier penetration in CNS-targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.